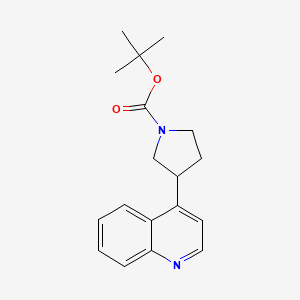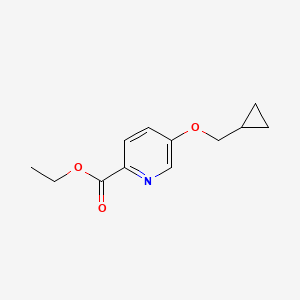
3-Cyclopropoxypicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxypicolinaldehyde is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol. It is characterized by a cyclopropyl group attached to the 3-position of a picolinaldehyde structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxypicolinaldehyde typically involves the reaction of cyclopropyl alcohol with picolinaldehyde under acidic conditions. The reaction proceeds through the formation of an oxirane intermediate, which is then hydrolyzed to yield the final product. The reaction conditions include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for achieving high efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropoxypicolinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to reduce the aldehyde group to an alcohol. The reaction is usually performed in anhydrous ether or methanol.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The reduction of the aldehyde group results in the formation of 3-Cyclopropoxypicolinic acid.
Substitution: Substitution reactions can lead to the formation of various derivatives, such as halogenated or alkylated compounds.
Aplicaciones Científicas De Investigación
3-Cyclopropoxypicolinaldehyde has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules and intermediates. In biology, it is used as a probe to study enzyme mechanisms and metabolic pathways. In industry, it is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Cyclopropoxypicolinaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Cyclopropoxypicolinaldehyde is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:
Picolinaldehyde: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
Cyclopropylbenzaldehyde: Contains a benzene ring instead of a pyridine ring, leading to variations in its biological and chemical behavior.
3-Cyclopropoxybenzaldehyde: Similar to this compound but with a benzene ring, affecting its applications and interactions.
Would you like more information on any specific aspect of this compound?
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
3-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c11-6-8-9(2-1-5-10-8)12-7-3-4-7/h1-2,5-7H,3-4H2 |
Clave InChI |
BOOGRYZWSUFCBN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(N=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[[3-Fluoro-4-[[2-[5-[[(2-methoxyethyl)amino]methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxy]phenyl]carbamoyl]cyclopropanecarboxylic Acid](/img/structure/B15332368.png)


![2-Phenyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15332381.png)
![6-Bromo-8-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332393.png)


![2-Methylbenzo[d]thiazole-4-carboximidamide hydrochloride](/img/structure/B15332414.png)


